4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an isothiazole moiety
Mechanism of Action
Target of Action
The compound 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with various biological targets. For instance, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine . .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, some thiazole derivatives have shown promising antifungal activity against A. niger . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiazole moiety can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and isothiazole derivatives.
Scientific Research Applications
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, exhibit antimicrobial and antiviral activities.
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, are used as anti-inflammatory drugs and local anesthetics.
Uniqueness
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is unique due to its combined thiophene and isothiazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-6-3-8(14-5-6)10(13)11-9-4-7(2)12-15-9/h3-5H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUPOGQQLYSEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC(=NS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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